Azido-PEG1-Boc

PROTAC Linker length optimization Ternary complex

Azido-PEG1-Boc (tert-butyl 3-(2-azidoethoxy)propanoate, CAS 1374658-85-1) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a single-unit PEG spacer (PEG1) bearing a terminal azide group and a Boc-protected carboxyl group. The compound has a molecular weight of 215.25 g/mol (C9H17N3O3) and a density of 1.31 g/cm³.

Molecular Formula C9H17N3O3
Molecular Weight 215.25 g/mol
CAS No. 1374658-85-1
Cat. No. B605820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1-Boc
CAS1374658-85-1
SynonymsAzido-PEG1-t-butyl ester
Molecular FormulaC9H17N3O3
Molecular Weight215.25 g/mol
Structural Identifiers
InChIInChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3
InChIKeyYQLWGRGAPJGNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG1-Boc (CAS 1374658-85-1): Minimalist Heterobifunctional PEG Linker for PROTAC and Click Chemistry Procurement


Azido-PEG1-Boc (tert-butyl 3-(2-azidoethoxy)propanoate, CAS 1374658-85-1) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a single-unit PEG spacer (PEG1) bearing a terminal azide group and a Boc-protected carboxyl group . The compound has a molecular weight of 215.25 g/mol (C9H17N3O3) and a density of 1.31 g/cm³ . Azido-PEG1-Boc is classified as a non-cleavable PEG-based PROTAC linker and serves as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups .

Azido-PEG1-Boc (1374658-85-1) vs. Generic PEG-Azide Substitution: Why PEG Unit Count and Protecting Group Identity Are Non-Interchangeable


Generic substitution among PEG-azide linkers is not scientifically valid due to three non-negotiable parameters that directly govern bioconjugation outcomes and PROTAC degradation efficacy: (1) PEG spacer length (n = 1 for Azido-PEG1-Boc vs. n ≥ 2 for common alternatives), which determines the physical distance between conjugated ligands and influences ternary complex formation efficiency ; (2) the specific protecting group on the carboxyl terminus, where Boc (tert-butyloxycarbonyl) confers orthogonal deprotection under mild acidic conditions without affecting azide stability ; and (3) the resultant molecular weight (215.25 g/mol for PEG1-Boc vs. >280 g/mol for PEG2/3/4 variants), which modulates physicochemical properties including hydrophobicity and passive membrane permeability . Replacing Azido-PEG1-Boc with a longer-chain analog alters the spatial orientation required for optimal E3 ligase–target protein proximity in PROTAC design, while substituting Boc with alternative protecting groups (e.g., Fmoc, Cbz) changes the compatibility with downstream synthetic steps .

Azido-PEG1-Boc (1374658-85-1) Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Procurement Decisions


PEG1 (n=1) vs. PEG3 (n=3) Azide Linkers: Molecular Weight Reduction of 58.5 g/mol Enables Tighter PROTAC Ternary Complex Formation

Azido-PEG1-Boc features a single PEG unit (n=1) with molecular weight of 215.25 g/mol, compared to 273.75 g/mol for Azido-PEG3-acid (n=3 analog, CAS 1056024-94-2), representing a 58.5 g/mol (21.4%) mass reduction . This minimal PEG length is specifically designed for PROTAC applications where shorter linkers facilitate more rigid and predictable ternary complex geometries between the target protein and E3 ligase . In contrast, longer PEG3-based linkers introduce greater conformational flexibility that may compromise degradation efficiency for certain protein targets .

PROTAC Linker length optimization Ternary complex

PEG1 (n=1) vs. PEG4 (n=4) Azide Linkers: Molecular Weight Differential of 102.16 g/mol Reduces Passive Diffusion Barrier

Azido-PEG1-Boc has a molecular weight of 215.25 g/mol (C9H17N3O3, density 1.31 g/cm³) , while Azido-PEG4-t-butyl acetate (Azido-PEG4-CH2-Boc, CAS 864681-04-9) has a molecular weight of 317.41 g/mol . The 102.16 g/mol difference (32.2% higher mass for PEG4) directly impacts passive diffusion properties, with the lower molecular weight PEG1 derivative exhibiting reduced diffusion barrier for cellular penetration. The PEG1 spacer imparts minimal but sufficient hydrophilicity while maintaining solubility in both aqueous and organic environments without introducing excessive molecular bulk .

Linker design Passive permeability PROTAC

Boc vs. Fmoc Protecting Group Orthogonality: Boc Enables Mild Acidic Deprotection Without Azide Degradation

The Boc (tert-butyloxycarbonyl) protecting group on Azido-PEG1-Boc is stable under a wide range of conditions including highly basic environments, but is readily cleaved under mild acidic conditions (e.g., TFA or low pH aqueous solutions) to release the free carboxyl group . This orthogonal deprotection profile is distinct from Fmoc-protected analogs, which require basic conditions (piperidine) for deprotection and may compromise azide stability during prolonged exposure to nucleophilic bases . Azido-PEG1-Boc demonstrates solubility of 10 mM in DMSO [1].

Protecting group strategy Orthogonal deprotection Click chemistry

Non-Cleavable vs. Cleavable Linker Architecture: Azido-PEG1-Boc Provides Irreversible Bioconjugation for Stable Conjugate Applications

Azido-PEG1-Boc is classified as a non-cleavable linker containing an azide group and a COOR/Ester group connected through a linear PEG chain [1]. This non-cleavable architecture forms stable, irreversible linkages that persist under physiological conditions. In contrast, cleavable linkers such as Azido-PEG4-Val-Cit-PAB-PNP incorporate protease-sensitive sequences designed for controlled payload release [2]. The non-cleavable nature of Azido-PEG1-Boc makes it particularly suitable for applications requiring permanent conjugation and long-term stability.

ADC Non-cleavable linker Stable bioconjugation

Azido-PEG1-Boc (1374658-85-1) Validated Application Scenarios: Where the PEG1-Boc Combination Delivers Documented Advantage


PROTAC Development Requiring Minimal Linker Length for Optimal Ternary Complex Geometry

Azido-PEG1-Boc is specifically indicated for PROTAC synthesis where shorter linker lengths are hypothesized to improve ternary complex stabilization. The PEG1 spacer (n=1) provides the minimal physical distance (single ethyleneoxy unit) between conjugated ligands, which may favor more rigid and geometrically constrained ternary complex formation compared to PEG3 (n=3) or PEG4 (n=4) alternatives . This compound is cataloged as a PEG-based PROTAC linker by multiple vendors and is widely employed in PROTAC synthesis pipelines .

Click Chemistry Bioconjugation Requiring Orthogonal Boc Protection for Multi-Step Synthetic Workflows

Azido-PEG1-Boc is suitable for multi-step bioconjugation strategies requiring orthogonal protecting group chemistry. The Boc group remains stable under basic and neutral conditions but undergoes facile deprotection under mild acidic treatment, enabling sequential unmasking of the carboxyl group without compromising the terminal azide functionality . This orthogonal reactivity profile allows for controlled, stepwise functionalization where the azide group first participates in CuAAC or SPAAC click reactions with alkyne-bearing molecules, followed by acidic Boc deprotection to reveal the carboxyl handle for subsequent amide coupling .

Non-Cleavable Antibody-Drug Conjugate (ADC) Linker for Stable Payload Attachment

Azido-PEG1-Boc functions as a non-cleavable linker in ADC research applications where permanent payload conjugation is desired [1]. The non-cleavable architecture ensures that the drug payload remains stably attached to the antibody under physiological conditions, which is critical for ADCs that rely on lysosomal degradation of the entire antibody-linker-payload complex for drug release. The short PEG1 spacer imparts sufficient hydrophilicity to maintain conjugate solubility while minimizing steric interference with antibody-antigen binding .

Chemical Biology Probe Synthesis Requiring Minimal Molecular Footprint and Maximal Solubility

Azido-PEG1-Boc is well-suited for chemical biology probe synthesis where a minimal molecular footprint is advantageous. The compound's molecular weight (215.25 g/mol) is significantly lower than longer-chain PEG-azide derivatives (e.g., PEG3 at 273.75 g/mol, PEG4 at 317.41 g/mol), reducing the potential for the linker to interfere with probe-target interactions . The PEG1 spacer provides basal hydrophilicity to maintain solubility in aqueous and organic environments (10 mM in DMSO) while minimizing added mass that could alter probe biodistribution or target engagement .

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